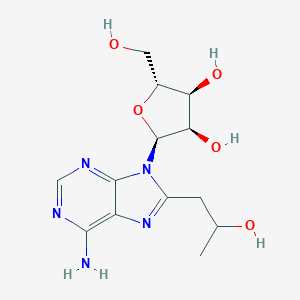

8-(2-Hydroxypropyl)adenosine

説明

Structure

3D Structure

特性

CAS番号 |

134895-33-3 |

|---|---|

分子式 |

C19H18Cl2O2 |

分子量 |

325.32 g/mol |

IUPAC名 |

(2S,3R,4S,5R)-2-[6-amino-8-(2-hydroxypropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C13H19N5O5/c1-5(20)2-7-17-8-11(14)15-4-16-12(8)18(7)13-10(22)9(21)6(3-19)23-13/h4-6,9-10,13,19-22H,2-3H2,1H3,(H2,14,15,16)/t5?,6-,9-,10-,13+/m1/s1 |

InChIキー |

WMCYWCMJHJUXSU-ZLAYJSDNSA-N |

SMILES |

CC(CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)O |

異性体SMILES |

CC(CC1=NC2=C(N=CN=C2N1[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)O |

正規SMILES |

CC(CC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)O |

同義語 |

8-(2-hydroxypropyl)adenosine 8-HPAD |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization

Stereoselective Synthesis of 8-(2-Hydroxypropyl)adenosine

The synthesis of this compound, particularly with control over the stereochemistry of the 2-hydroxypropyl side chain, is a critical aspect of its development as a research tool and potential therapeutic agent. The presence of the chiral center in this side chain necessitates stereoselective synthetic approaches to obtain enantiomerically pure forms of the compound.

Precursor Compounds and Starting Materials

The synthesis of this compound typically begins with readily available adenosine (B11128) or its derivatives. A common precursor is 8-bromoadenosine (B559644), which serves as a versatile starting point for introducing various substituents at the 8-position of the purine (B94841) ring. The synthesis of 8-bromoadenosine itself can be achieved through the direct bromination of adenosine.

For the introduction of the 2-hydroxypropyl group, precursor reagents containing this moiety are required. These can include, for example, compounds like chloroacetone, which can be used to alkylate a suitable nucleophilic derivative of adenosine.

Reaction Pathways and Synthetic Conditions

The synthesis of this compound has been approached through various reaction pathways. One common strategy involves the alkylation of an adenosine derivative at the 8-position. For instance, the synthesis of a related analogue, the 1-(2-hydroxypropyl) derivative of a cyclopentylxanthine (CPX), involved the alkylation of the xanthine (B1682287) with chloroacetone. A similar strategy could be envisioned for the synthesis of this compound, likely proceeding through an initial alkylation to introduce a 2-oxopropyl group, followed by reduction of the ketone to the desired secondary alcohol.

Another key aspect of the synthesis is the formation of the purine core itself, often starting from simpler purine derivatives through condensation reactions. The introduction of functional groups, such as the 2-hydroxypropyl side chain, can be achieved through nucleophilic substitution or other coupling reactions. smolecule.com

The synthesis of analogues of 2',5'-oligoadenylates containing 8-substituted adenosine derivatives, including 8-hydroxypropyladenosine, has been reported. nih.gov In this work, the reaction of the 5'-phosphoroimidazolidate of 8-substituted adenosines was catalyzed by uranyl ions (UO2(2+)) to yield the desired 2'-5' oligoadenylates. nih.gov This indicates that the core this compound structure must be synthesized prior to its incorporation into such oligonucleotides.

It is noted that purine nucleosides with bulky substituents at the 8-position, such as the 2-hydroxypropyl group, tend to adopt a syn conformation. researchgate.net This conformational preference is an important consideration in the design of synthetic routes and the interpretation of the biological activity of the final compound.

Methodologies for Chiral Resolution and Enantiomeric Purity Assessment

Given that the 2-hydroxypropyl side chain contains a chiral center, the synthesis of this compound will typically result in a racemic mixture of (R)- and (S)-enantiomers unless a stereoselective synthesis is employed. The separation of these enantiomers, known as chiral resolution, is crucial for studying their individual biological properties, as enantiomers of chiral drugs often exhibit different pharmacological and toxicological profiles. nih.gov

Several methods are available for chiral resolution. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is a powerful technique for separating enantiomers. researchgate.net Chiral stationary phases can be based on various chiral selectors, including cyclodextrins and their derivatives, which can form transient diastereomeric complexes with the enantiomers, allowing for their separation. For example, (2-hydroxypropyl)-β-cyclodextrin has been used as a chiral selector in capillary electrophoresis for the separation of tetrahydropalmatine (B600727) enantiomers. researchgate.net

The assessment of enantiomeric purity is typically performed using the same chiral chromatography methods. The resolution factor (Rs) and the separation factor (α) are key parameters used to quantify the quality of the separation. researchgate.net Spectroscopic methods, such as circular dichroism, can also be employed to characterize the stereochemistry of the separated enantiomers.

Chemical Modification Strategies for this compound Analogues

The chemical structure of this compound offers several sites for modification to generate a library of analogues with potentially diverse biological activities. The primary sites for derivatization are the hydroxyl group on the propyl side chain and the purine ring system itself.

Derivatization at the Hydroxyl Group

The secondary hydroxyl group of the 2-hydroxypropyl side chain is a prime target for chemical modification. Standard organic reactions can be employed to alter this functional group.

Esterification and Etherification: The hydroxyl group can be acylated to form esters or alkylated to form ethers. These modifications can alter the lipophilicity and hydrogen bonding capacity of the molecule.

Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 8-(2-oxopropyl)adenosine. smolecule.com This modification changes the geometry and electronic properties of the side chain.

Replacement: The hydroxyl group could potentially be replaced with other functional groups, such as amines or halogens, through nucleophilic substitution reactions, likely proceeding through an activated intermediate like a tosylate or mesylate.

These derivatization strategies allow for a systematic exploration of the structure-activity relationships (SAR) related to the side chain.

Modifications to the Purine Ring System

The purine ring of this compound provides multiple opportunities for chemical modification to fine-tune its properties.

Substitution at other positions: In addition to the 8-position, other positions on the purine ring, such as the N6 and C2 positions, are common sites for modification in adenosine analogues. For example, substitution at the N6-position with various alkyl, cycloalkyl, and arylalkyl groups has been shown to increase selectivity for the A1 adenosine receptor. nih.gov Similarly, modifications at the C2 position, such as the introduction of alkynyl groups, have led to selective adenosine A2 receptor agonists. acs.org

Introduction of functional groups: A wide range of functional groups can be introduced onto the purine scaffold. For instance, arylation and heteroarylation at the C8-position can be achieved through organometallic cross-coupling reactions. mdpi.com Azido groups can also be introduced at the C8-position, serving as versatile intermediates for further transformations. mdpi.com

Modification of the adenine (B156593) base: The exocyclic amino group at the C6 position can be derivatized. For example, reaction with reagents like 2-chloroacetaldehyde can lead to the formation of highly fluorescent N⁶-ethenoadenine derivatives. researchgate.net

These modifications can significantly impact the affinity and selectivity of the resulting analogues for different adenosine receptor subtypes and other biological targets.

Data Tables

Table 1: Key Precursor Compounds for the Synthesis of this compound and its Analogues

| Compound Name | Role in Synthesis |

| Adenosine | Starting material for the synthesis of the nucleoside core. |

| 8-Bromoadenosine | A key intermediate that allows for the introduction of substituents at the 8-position of the purine ring. |

| Chloroacetone | A potential precursor for introducing the 2-oxopropyl side chain, which can then be reduced to the 2-hydroxypropyl group. |

| (2-Hydroxypropyl)-β-cyclodextrin | A chiral selector that can be used in chiral chromatography for the separation of the (R)- and (S)-enantiomers of this compound. researchgate.net |

Table 2: Potential Chemical Modifications of this compound

| Modification Site | Type of Modification | Potential Reagents/Conditions | Resulting Functional Group |

| 2-Hydroxyl Group | Esterification | Acyl chlorides, acid anhydrides | Ester |

| 2-Hydroxyl Group | Etherification | Alkyl halides, base | Ether |

| 2-Hydroxyl Group | Oxidation | Oxidizing agents (e.g., PCC, Swern oxidation) | Ketone |

| Purine Ring (C2) | Alkynylation | Alkynes, palladium catalysts | Alkyne |

| Purine Ring (N6) | Alkylation/Arylation | Alkyl/aryl halides | Substituted amine |

| Purine Ring (C8) | Arylation | Arylboronic acids, palladium catalysts | Aryl group |

Structural Elucidation of Novel Analogues using Advanced Spectroscopic Techniques

The structural verification of novel analogues derived from this compound (also referred to as AHPr in some literature) relies heavily on advanced spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are pivotal in confirming the identity and stereochemistry of these synthesized compounds.

In the characterization of modified 2'-5' oligoadenylates containing 8-hydroxypropyladenosine, both ¹H-NMR and CD spectroscopy were employed to confirm the structure of the resulting molecules. nih.govnih.gov These techniques provide detailed information about the molecular structure, conformation, and the successful incorporation of the this compound moiety. nih.govnih.gov

Modern computational methods like Density Functional Theory (DFT) are also increasingly used to analyze the structural properties of synthetic molecules, offering insights that complement experimental data. researchgate.net For complex biological samples, a combination of High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), Electrospray Ionization Mass Spectrometry (ESI-MS), and off-line microprobe NMR can be a powerful strategy for the structural elucidation of metabolites and analogues. plos.org

Table 1: Spectroscopic Methods for Structural Elucidation

| Spectroscopic Technique | Information Provided | Application Example |

|---|---|---|

| ¹H-NMR Spectroscopy | Provides detailed information on the chemical environment of hydrogen atoms, confirming the presence of the 2-hydroxypropyl group and its attachment to the adenosine core. | Characterization of modified 2'-5' oligoadenylates containing 8-hydroxypropyladenosine. nih.govnih.gov |

| Circular Dichroism (CD) | Used to study the conformation and secondary structure of chiral molecules, such as oligonucleotides containing modified nucleosides. | Characterization of modified 2'-5' oligoadenylates containing 8-hydroxypropyladenosine. nih.govnih.gov |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern, confirming the elemental composition of the synthesized analogues. | ESI-MS is used for the characterization of adenosine analog metabolites. plos.org |

| DFT Calculations | Theoretical analysis of molecular structure, electronic properties, and vibrational frequencies to support experimental findings. | Analysis of structural properties of various synthetic molecules. researchgate.net |

Incorporation into Complex Biological Molecules

The unique structure of this compound makes it a valuable building block for the synthesis of more complex biological molecules, including modified oligonucleotides and cyclic nucleotide analogues.

Synthesis of Oligonucleotide Structures Containing this compound

The incorporation of this compound into oligonucleotide chains has been successfully demonstrated. Specifically, analogues of 2'-5' linked oligoadenylates containing 8-hydroxypropyladenosine (AHPr) have been synthesized. nih.govnih.gov

The synthesis involved the use of a 5'-phosphoroimidazolidate of 8-hydroxypropyladenosine. A key finding was that the choice of catalyst is critical for the success of the polymerization reaction. While lead ion catalysts were ineffective, the use of uranyl ion (UO₂²⁺) successfully catalyzed the formation of the desired 2'-5' oligoadenylates. nih.govnih.gov This process yielded modified oligonucleotides such as p5'AHPr2'p5'AHPr2'p5'AHPr. nih.govnih.gov These modified oligonucleotides were found to be slightly resistant to degradation by snake venom phosphodiesterase, indicating that the modification confers some stability to the oligonucleotide structure. nih.govnih.gov

Table 2: Synthesis of Oligonucleotides with this compound

| Starting Material | Catalyst | Product | Key Finding |

|---|---|---|---|

| 5'-phosphoroimidazolidate of 8-hydroxypropyladenosine (AHPr) | Lead ion (Pb²⁺) | No desired product | Lead ion is not an effective catalyst for this reaction. nih.govnih.gov |

Generation of Cyclic Nucleotide Analogues, e.g., 8-(2-Hydroxypropyl-2)-cAMP

While the direct synthesis of 8-(2-Hydroxypropyl-2)-cAMP is not detailed in the provided search results, the generation of 8-substituted cyclic adenosine monophosphate (cAMP) analogues is a well-established field. nih.govmdpi.com The general strategy involves introducing substituents at the 8-position of the purine ring of cAMP.

The synthesis of 2,8-disubstituted cAMP derivatives often starts with a 2-substituted cAMP, which is then brominated at the 8-position. The bromo group at the 8-position can then be displaced by various nucleophiles to introduce the desired substituent. nih.gov A similar strategy could be envisioned for synthesizing 8-(2-Hydroxypropyl)-cAMP, likely starting from 8-bromo-cAMP and reacting it with an appropriate propanol-containing nucleophile. The synthesis of such analogues is crucial for developing molecular tools to study cAMP-dependent signaling pathways. mdpi.com

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | AHPr |

| 8-hydroxyadenosine | AOH |

| 5'-phosphoroimidazolidate of 8-hydroxypropyladenosine | - |

| p5'AHPr2'p5'AHPr2'p5'AHPr | - |

| 8-bromoadenosine cyclic 3', 5'-phosphate | 8-bromo-cAMP |

| 8-(benzylthio)-1-methyladenosine cyclic 3', 5'-phosphate | - |

| 2-methyladenosine cyclic 3', 5'-phosphate | - |

| 2-butyladenosine cyclic 3', 5'-phosphate | - |

Molecular Interactions and Receptor Pharmacology

Investigation of Adenosine (B11128) Receptor Subtype (A1, A2A, A2B, A3) Binding and Selectivity

Adenosine receptors, which are G-protein coupled receptors (GPCRs), are categorized into four subtypes: A1, A2A, A2B, and A3. multispaninc.com Each subtype has a distinct tissue distribution and signaling pathway, making the selectivity of a ligand for a particular subtype a critical determinant of its pharmacological effect. multispaninc.com The investigation into the binding and selectivity of 8-(2-Hydroxypropyl)adenosine and its derivatives at these receptor subtypes is crucial for understanding their potential therapeutic applications.

Competitive Radioligand Binding Assays

Competitive radioligand binding assays are a fundamental technique used to determine the affinity of a ligand for a specific receptor. These assays involve the competition between a labeled ligand (radioligand) and an unlabeled test compound for binding to the receptor.

Specific radioligands are used for each adenosine receptor subtype in these assays. For instance, [3H]CCPA is often used for the A1 receptor, [3H]MSX-2 for the A2A receptor, [3H]PSB-603 for the A2B receptor, and [3H]PSB-11 for the A3 receptor. mdpi.comsemanticscholar.org The affinity of a test compound is typically expressed as a Ki value, which represents the concentration of the compound that occupies 50% of the receptors in the absence of the radioligand.

| Receptor Subtype | Radioligand | Reference |

|---|---|---|

| A1 | [3H]CCPA | mdpi.comsemanticscholar.org |

| A2A | [3H]MSX-2 | mdpi.comsemanticscholar.orgnih.gov |

| A2B | [3H]PSB-603 | mdpi.comsemanticscholar.orgoncotarget.com |

| A3 | [3H]PSB-11 | mdpi.comsemanticscholar.org |

Structure-Activity Relationship Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For adenosine derivatives, modifications at various positions of the purine (B94841) ring and the ribose moiety can dramatically alter their affinity and selectivity for the different adenosine receptor subtypes. nih.gov

Modifications at the 8-position of the adenosine scaffold, where the 2-hydroxypropyl group is located in the title compound, have been a key area of investigation. researchgate.net Introducing substituents at the 8-position can significantly impact receptor binding. For instance, some 8-substituted xanthine (B1682287) derivatives have been shown to be highly potent and selective antagonists for A1 and A2A receptors. nih.gov

Furthermore, SAR studies have revealed that substitutions at the 2-position of adenosine can lead to A2A receptor selectivity. nih.gov For example, the introduction of a propargyl group at the 1-position combined with an 8-styryl group in xanthine derivatives has been shown to increase affinity at the A2A receptor subtype. unipd.it Truncated adenosine derivatives with substitutions at both the C2 and C8 positions have been explored as dual A2A and A3 adenosine receptor antagonists. nih.gov

While direct SAR data for this compound is limited in the provided results, the general principles derived from studies on other 8-substituted adenosine derivatives suggest that the size, shape, and polarity of the 8-substituent are critical for determining receptor affinity and selectivity.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling Pathways

Upon binding to adenosine receptors, ligands like this compound can modulate the downstream signaling pathways mediated by G-proteins. Adenosine receptors are coupled to different G-proteins: A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, while A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels. nih.gov The A2B and A3 receptors can also couple to Gq proteins, activating phospholipase C. nih.gov

Ligand-Induced Receptor Conformational Changes

The binding of a ligand to a GPCR induces conformational changes in the receptor protein, which is the basis for signal transduction. nih.gov Agonist binding stabilizes an active conformation of the receptor, which facilitates its interaction with and activation of G-proteins. frontiersin.org

Techniques such as site-directed fluorescence labeling can be used to monitor these conformational changes. nih.gov For example, studies on the CB1 cannabinoid receptor have shown that agonist binding leads to a conformational change in transmembrane helix 6 (TM6), which is a common feature in the activation of class A GPCRs, including the adenosine A2A receptor. nih.govfrontiersin.org

X-ray crystallography has also provided detailed insights into the ligand-induced conformational changes in the A2A receptor. frontiersin.orgacs.org The structures of the A2A receptor in complex with both agonists and antagonists have revealed the key molecular switches involved in receptor activation. acs.org Agonist binding causes a rearrangement of the binding pocket, leading to an outward movement of the intracellular ends of the transmembrane helices, which creates a binding site for the G-protein. frontiersin.org While specific data for this compound is not available, it is expected that as an adenosine derivative, its interaction with the receptor would involve similar conformational dynamics.

Enzymatic Interactions and Metabolism

The physiological effects of adenosine and its analogs are regulated by their metabolism. The primary enzyme responsible for the breakdown of adenosine is adenosine deaminase (ADA), which converts adenosine to inosine (B1671953). researchgate.netdrugbank.com Another key enzyme is adenosine kinase (ADK), which phosphorylates adenosine to adenosine monophosphate (AMP). researchgate.net

Studies on Adenosine Deaminase Inhibition or Substrate Potential

Adenosine deaminase (ADA) is a critical enzyme in purine metabolism, catalyzing the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine and 2'-deoxyinosine, respectively. tandfonline.comuniprot.orgwikipedia.org This function is crucial for maintaining adenosine homeostasis and modulating physiological processes. uniprot.orgphysiology.org The interaction of adenosine analogs with ADA is a key determinant of their biological stability and activity.

Research into the inhibitory potential of various adenosine derivatives has provided specific insights into the structural requirements for ADA interaction. Studies have shown that modifications at the 8-position of the adenine (B156593) ring significantly influence the compound's ability to interact with adenosine deaminase. Specifically, research on a series of 8-monosubstituted adenosine derivatives demonstrated that these compounds did not inhibit the activity of adenosine deaminase from hog heart. nih.gov This finding suggests that the presence of a substituent, such as the 2-hydroxypropyl group at the 8-position, prevents the molecule from effectively binding to the active site of ADA and acting as an inhibitor. nih.gov In contrast, substitutions at the 2-position of the adenosine ring can lead to competitive inhibition of the enzyme. nih.gov

The structural rigidity and specific interactions required by the ADA active site for substrate binding are well-documented. tandfonline.com The enzyme's active site accommodates the adenosine molecule through a series of hydrogen bonds and coordination with a zinc ion. wikipedia.org The lack of inhibition by 8-substituted derivatives like this compound indicates that the bulky 2-hydroxypropyl group likely creates steric hindrance, precluding the necessary conformation for binding and deamination. Therefore, this compound is not considered a significant inhibitor or a substrate for adenosine deaminase.

Table 1: Summary of Findings on Adenosine Deaminase Interaction

| Compound Class | Enzyme Source | Finding | Citation |

|---|---|---|---|

| 8-Monosubstituted Adenosine Derivatives | Hog Heart | Did not inhibit adenosine deaminase activity. | nih.gov |

Interaction with Adenosine Kinase and Phosphorylation Pathways

Adenosine kinase (ADK) is the primary enzyme responsible for the metabolic clearance of adenosine under normal physiological conditions. physiology.orgnih.govwikipedia.org It catalyzes the phosphorylation of adenosine to adenosine 5'-monophosphate (AMP), thereby regulating intracellular and extracellular adenosine concentrations. wikipedia.orgresearchgate.net This action is the first step in salvaging purines for nucleotide synthesis and also plays a role in regulating S-adenosylmethionine-dependent transmethylation reactions. wikipedia.org

The potential for this compound to interact with adenosine kinase and undergo phosphorylation is a critical aspect of its metabolic fate. While direct studies on this compound as a substrate for isolated adenosine kinase are not detailed in the available literature, research into the synthesis of its phosphorylated derivatives provides indirect evidence. The synthesis of 2',5'-oligoadenylates containing 8-hydroxypropyladenosine (referred to as AHPr) has been reported. oup.com In these studies, 5'-phosphoroimidazolidate of 8-hydroxypropyladenosine was used as a precursor to form 2'-5' linked oligomers. oup.com

However, the enzymatic process was not straightforward. Attempts to polymerize the modified adenosine using lead ion catalysis, a common method for synthesizing 2'-5' oligoadenylates, were unsuccessful. oup.com The desired oligomers were only obtained when uranyl ion (UO₂²⁺) was used as the catalyst. oup.com Furthermore, it was noted that the unsequential introduction of phosphates on the 2'-hydroxyl functions of 8-hydroxypropyladenosine was not a viable method for synthesizing these specific 2-5A analogues. oup.com This suggests that the 8-substitution may influence the conformation of the ribose ring, affecting the regioselectivity of phosphorylation reactions. While this compound can be chemically phosphorylated, its efficiency as a substrate for adenosine kinase in a biological system remains an area for further investigation.

Table 2: Findings on Phosphorylation of 8-Hydroxypropyladenosine Derivatives

| Process | Precursor | Catalyst | Outcome | Citation |

|---|---|---|---|---|

| Polymerization | 5'-phosphoroimidazolidate of 8-hydroxypropyladenosine | Lead Ion (Pb²⁺) | Did not yield 2'-5' oligoadenylates. | oup.com |

Resistance to Nucleotide-Degrading Enzymes (e.g., Phosphodiesterases)

The stability of nucleoside analogs against degradation by cellular enzymes is a crucial factor for their potential biological activity. Nucleotide-degrading enzymes, such as nucleases and phosphodiesterases, play a key role in the turnover of nucleic acids and their derivatives. The modification of adenosine at the 8-position can confer resistance to these enzymes.

Studies involving oligoadenylates synthesized with 8-hydroxypropyladenosine (p5'AHPr2'p5'AHPr2'p5'AHPr) have demonstrated enhanced stability compared to their unmodified counterparts. oup.com These modified trimers were found to be completely resistant to degradation by enzymes that specifically cleave 3'-5' internucleotidic linkages, such as nuclease P1, as well as by RNase T2. oup.com

Furthermore, their stability against snake venom phosphodiesterase, an enzyme that hydrolyzes 2'-5' linkages, was also significantly increased. The oligomers containing 8-hydroxypropyladenosine were cleaved approximately 7 times more slowly by snake venom phosphodiesterase than the unmodified 2-5A trimer. oup.com This increased resistance to enzymatic degradation suggests that the 8-(2-hydroxypropyl) substitution provides steric hindrance that interferes with the enzyme's ability to access and hydrolyze the phosphodiester bonds. This enhanced stability is a key characteristic that could prolong the biological half-life of oligonucleotides incorporating this modified nucleoside. oup.com

Table 3: Enzymatic Stability of Oligonucleotides Containing 8-Hydroxypropyladenosine

| Enzyme | Substrate | Result | Citation |

|---|---|---|---|

| Nuclease P1 | p5'AHPr2'p5'AHPr2'p5'AHPr | Resistant to degradation | oup.com |

| RNase T2 | p5'AHPr2'p5'AHPr2'p5'AHPr | Resistant to degradation | oup.com |

Intracellular Signaling Cascades and Cellular Effects

Regulation of Adenylyl Cyclase Activity and Cyclic AMP (cAMP) Levels

The modulation of adenylyl cyclase (AC) activity and the subsequent changes in intracellular cyclic AMP (cAMP) levels are central to the mechanism of action of adenosine (B11128) receptor agonists. Adenosine receptors are G protein-coupled receptors (GPCRs), and their effects on adenylyl cyclase are mediated by different types of G proteins. nih.govnih.gov

A2A and A2B Receptors: The A2A and A2B adenosine receptors are coupled to stimulatory G proteins (Gs). nih.gov Activation of these receptors by an agonist leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. frontiersin.orgnih.gov This results in an increase in intracellular cAMP levels. nih.govnih.gov This increase in cAMP can have various downstream effects, including the activation of protein kinase A (PKA). frontiersin.orgfrontiersin.org

A1 and A3 Receptors: In contrast, the A1 and A3 adenosine receptors are coupled to inhibitory G proteins (Gi). nih.govnih.gov When an agonist binds to these receptors, the Gi protein inhibits adenylyl cyclase activity, leading to a decrease in the production of cAMP and a reduction in intracellular cAMP levels. nih.govnih.gov

Table 1: Effect of Adenosine Receptor Activation on Adenylyl Cyclase and cAMP

| Receptor Subtype | G Protein Coupling | Effect on Adenylyl Cyclase | Consequence for Intracellular cAMP |

| A1 | Gi | Inhibition | Decrease nih.gov |

| A2A | Gs | Stimulation | Increase nih.gov |

| A2B | Gs | Stimulation | Increase nih.gov |

| A3 | Gi | Inhibition | Decrease nih.gov |

Influence on Ion Channel Activity, particularly K+ Efflux and Ca2+ Influx

Adenosine receptor activation significantly influences the activity of various ion channels, thereby affecting cellular excitability and function. These effects are particularly important in the cardiovascular and nervous systems.

Potassium (K+) Efflux: Activation of the A1 adenosine receptor is known to open G-protein-coupled inwardly rectifying K+ (GIRK) channels. nih.gov This leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the cell to reach the threshold for firing an action potential, thus having an inhibitory effect on cellular activity. nih.gov

Calcium (Ca2+) Influx: Adenosine and its analogs can inhibit calcium influx through L-type calcium channels. nih.gov This effect appears to be mediated by A2 receptors and involves the stimulation of PKA. nih.gov By inhibiting Ca2+ influx, adenosine can reduce neurotransmitter release at synapses. nih.gov Furthermore, adenosine has been shown to inhibit the rise in intracellular calcium concentration ([Ca2+]i) produced by agents like thrombin in platelets, an effect that is linked to the rise in intracellular cAMP. nih.gov This suggests that adenosine can inhibit both calcium influx from the extracellular space and the release of calcium from intracellular stores. nih.gov

Table 2: Influence of Adenosine Receptor Activation on Ion Channel Activity

| Ion Channel | Receptor Subtype Involved | Effect on Channel Activity | Consequence for Ion Movement | Cellular Effect |

| G-protein-coupled inwardly rectifying K+ (GIRK) channels | A1 | Activation/Opening | K+ Efflux nih.gov | Hyperpolarization, decreased excitability nih.gov |

| L-type Ca2+ channels | A2 | Inhibition | Decreased Ca2+ Influx nih.gov | Reduced neurotransmitter release, inhibition of platelet aggregation nih.govnih.gov |

Modulation of Protein Kinase Activity, including cAMP-Dependent Protein Kinases

The changes in intracellular cAMP levels initiated by adenosine receptor activation directly impact the activity of cAMP-dependent protein kinases, most notably Protein Kinase A (PKA). PKA is a key enzyme that phosphorylates a wide range of substrate proteins, thereby regulating their activity and controlling numerous cellular processes. mdpi.com

The canonical activation of PKA occurs when intracellular cAMP levels rise. mdpi.com Four cAMP molecules bind to the two regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the two active catalytic subunits. mdpi.com These catalytic subunits are then free to phosphorylate serine and threonine residues on their target proteins. mdpi.com

The A2A and A2B receptors, by increasing cAMP levels, lead to the activation of PKA. frontiersin.orgfrontiersin.org This PKA activation is a crucial step in the signaling cascade that mediates many of the physiological effects of these receptors. frontiersin.orgfrontiersin.org Conversely, the A1 and A3 receptors, by decreasing cAMP levels, lead to a reduction in PKA activity. nih.gov

It is important to note that some adenosine analogs, such as 8-Cl-adenosine, can have effects on PKA that are both dependent and independent of their influence on cAMP levels. nih.gov

Impact on Other Secondary Messenger Systems

While the cAMP pathway is a primary signaling mechanism for adenosine receptors, they can also influence other second messenger systems. wikipedia.org

Phospholipase C (PLC) and Inositol (B14025) Trisphosphate (IP3): The A2B and A3 adenosine receptors have been shown to couple to Gq proteins. nih.gov Activation of Gq leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. wikipedia.org This increase in intracellular Ca2+ can then activate various calcium-dependent enzymes and processes.

Mitogen-Activated Protein Kinase (MAPK) Pathway: Adenosine receptors of all four subtypes (A1, A2A, A2B, and A3) have been shown to mediate the phosphorylation of extracellular-regulated kinase 1/2 (ERK1/2), which are key components of the MAPK signaling pathway. frontiersin.org This pathway is crucial for regulating cell proliferation, differentiation, and survival.

Cellular Uptake and Transport Mechanisms

The action of adenosine and its analogs in the extracellular space is terminated by their transport into the cell. This process is mediated by specialized nucleoside transporters. frontiersin.org There are two main families of nucleoside transporters:

Equilibrative Nucleoside Transporters (ENTs): These transporters facilitate the bidirectional movement of nucleosides across the cell membrane, down their concentration gradient. d-nb.info ENT1 and ENT2 are the most well-characterized adenosine transporters. d-nb.info Dipyridamole is a known inhibitor of ENTs. nih.gov ENT4 is a pH-dependent adenosine transporter that is particularly active in acidic conditions. d-nb.infouniprot.org

Concentrative Nucleoside Transporters (CNTs): These transporters actively move nucleosides into the cell against their concentration gradient, a process that is coupled to the transport of sodium ions (Na+). d-nb.info

Once inside the cell, adenosine can be either phosphorylated by adenosine kinase to form AMP or deaminated by adenosine deaminase to inosine (B1671953). frontiersin.org The uptake of adenosine via these transporters effectively terminates its signaling through cell surface receptors. frontiersin.org

Biological Roles and Functional Modulation in Preclinical Models

Neuromodulatory Effects and Central Nervous System Involvement (Hypothesized from Adenosine (B11128) Roles)

In the central nervous system (CNS), adenosine is a key neuromodulator, influencing neuronal excitability, synaptic plasticity, and the release of various neurotransmitters. mdpi.comnih.gov These effects are primarily mediated by the high-affinity A1 and A2A receptors. mdpi.com

Regulation of Neurotransmission

Adenosine modulates the release of several key neurotransmitters, including glutamate, dopamine (B1211576), acetylcholine (B1216132), and serotonin. mdpi.comnih.gov This regulation occurs through presynaptic and postsynaptic mechanisms. mdpi.com

Presynaptic Inhibition (A1 Receptors): Activation of presynaptic A1 receptors generally leads to an inhibition of neurotransmitter release, a phenomenon known as synaptic depression. mdpi.com This inhibitory effect helps to prevent excessive neuronal firing and excitotoxicity. mdpi.com

Presynaptic Facilitation (A2A Receptors): Conversely, activation of presynaptic A2A receptors tends to enhance the release of neurotransmitters. mdpi.comnih.gov For instance, A2A receptors are involved in facilitating the release of acetylcholine and glutamate. nih.gov

Postsynaptic Modulation: Postsynaptically, A1 receptor activation typically decreases cellular excitability, while A2A receptor activation increases it. mdpi.com

The intricate interplay between A1 and A2A receptors allows for a fine-tuning of neurotransmission, which is crucial for normal brain function. mdpi.com For example, in the striatum, A2A receptors are highly expressed and interact with dopamine D2 receptors, influencing both dopaminergic and glutamatergic signaling. nih.govconsensus.app

Influence on Neuronal Excitability and Synaptic Plasticity

Adenosine plays a significant role in modulating neuronal excitability and the mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory. mdpi.comresearchgate.net

Neuronal Excitability: Endogenous adenosine, even in the absence of synaptic transmission, can alter neuronal excitability. nih.gov A1 receptor activation generally leads to a decrease in neuronal firing by hyperpolarizing the neuronal membrane. mdpi.com

Synaptic Plasticity: Adenosine's influence on synaptic plasticity is complex and receptor-dependent. A1 receptor activation can impair LTP, while A2A receptor activation is often essential for the induction of LTP at certain synapses, like the hippocampal mossy fiber synapses. researchgate.netdntb.gov.uafrontiersin.org The balance between A1 and A2A receptor signaling is critical for maintaining the appropriate conditions for synaptic plasticity to occur. frontiersin.org

Cardiovascular System Regulation (Hypothesized from Adenosine Roles)

Adenosine is a critical regulator of cardiovascular function, influencing vascular tone, blood flow, and cardiac rhythm. nih.govcvpharmacology.com These effects are mediated by adenosine receptors located on vascular smooth muscle cells, endothelial cells, and cardiac myocytes. nih.govahajournals.org

Vascular Tone and Blood Flow Modulation

Adenosine is a potent vasodilator, particularly in the coronary circulation, playing a crucial role in matching blood supply to the metabolic demands of the heart. cvpharmacology.comphysiology.org

Vasodilation: Adenosine-induced vasodilation is primarily mediated by A2A and A2B receptors. nih.govphysiology.org Activation of A2A receptors on vascular smooth muscle leads to relaxation. cvpharmacology.com Adenosine can also stimulate the release of nitric oxide and prostaglandins (B1171923) from the endothelium, which are themselves potent vasodilators. ahajournals.org

Vasoconstriction: In some vascular beds, activation of A1 receptors can cause vasoconstriction. physiology.org This suggests a dual and complex role for adenosine in regulating vascular tone depending on the specific location and receptor subtype expression. physiology.orgahajournals.org

Cardiac Conduction and Rhythm Control

Adenosine has significant effects on the electrical conduction system of the heart, primarily by acting on the sinoatrial (SA) and atrioventricular (AV) nodes. cvpharmacology.comnih.gov

Slowing of Heart Rate and AV Conduction: Adenosine decreases the heart rate by slowing the firing of the SA node and reduces the conduction velocity through the AV node. cvpharmacology.commetealpaslan.com This can lead to a transient AV block. metealpaslan.comtandfonline.com This effect is therapeutically used to terminate certain types of supraventricular tachycardias. nih.govaf-ablation.org

Accessory Pathway Conduction: While adenosine slows conduction through the AV node, it generally does not affect accessory pathways. nih.gov In some instances, adenosine can paradoxically facilitate the resumption of conduction through an accessory pathway. innovationsincrm.com

Atrial Fibrillation: Studies suggest that increased extracellular adenosine during conditions like ischemia can shorten the atrial action potential by activating A1 receptors, which may contribute to the development of atrial fibrillation. nih.gov

Immunological and Inflammatory Pathway Modulation (Hypothesized from Adenosine Roles)

Adenosine is a potent endogenous modulator of inflammation and immune responses, generally exerting anti-inflammatory effects. mdpi.comnih.gov Its actions are mediated by adenosine receptors expressed on various immune cells, including neutrophils, macrophages, lymphocytes, and dendritic cells. mdpi.comnih.govmdpi.com

Anti-inflammatory Effects: The anti-inflammatory actions of adenosine are largely attributed to the activation of A2A and A3 receptors. mdpi.comjci.org A2A receptor stimulation, in particular, suppresses the function of many immune cells. jci.orgmdpi.com For example, it inhibits the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12 from macrophages, while promoting the release of the anti-inflammatory cytokine IL-10. mdpi.comnih.gov

Neutrophil Function: Adenosine can inhibit several functions of neutrophils, which are key players in the acute inflammatory response. It has been shown to inhibit neutrophil adhesion to the endothelium and the generation of reactive oxygen species. nih.govphysiology.org

T-cell Regulation: Adenosine, particularly through A2A receptors, has suppressive effects on T-cell function. nih.govmdpi.com It can inhibit T-cell activation and proliferation and the production of pro-inflammatory cytokines. mdpi.com Furthermore, regulatory T cells (Tregs) can produce adenosine, which contributes to their immunosuppressive function. nih.govaai.org

Macrophage Polarization: Adenosine can influence the polarization of macrophages, promoting a shift from a pro-inflammatory M1 phenotype to a more anti-inflammatory and tissue-remodeling M2 phenotype. mdpi.commdpi.com

The table below summarizes the hypothesized roles of 8-(2-Hydroxypropyl)adenosine based on the known functions of adenosine and its receptors.

| Biological System | Hypothesized Effect of this compound (via Adenosine Receptors) | Key Adenosine Receptors Involved | Supporting Evidence from Adenosine Research |

| Central Nervous System | Regulation of neurotransmitter release | A1, A2A | mdpi.commdpi.comnih.gov |

| Modulation of neuronal excitability and synaptic plasticity | A1, A2A | mdpi.comresearchgate.netnih.govfrontiersin.org | |

| Cardiovascular System | Vasodilation and increased blood flow | A2A, A2B | cvpharmacology.comahajournals.orgnih.gov |

| Vasoconstriction | A1 | physiology.org | |

| Decreased heart rate and AV nodal conduction | A1 | cvpharmacology.comnih.govmetealpaslan.com | |

| Immune System | Suppression of pro-inflammatory cytokine production | A2A, A3 | mdpi.comnih.govjci.org |

| Inhibition of neutrophil function | A2A | nih.govphysiology.org | |

| Suppression of T-cell activation and proliferation | A2A | nih.govmdpi.com | |

| Promotion of anti-inflammatory macrophage phenotype | A2A, A2B | mdpi.commdpi.com |

Regulation of Immune Cell Function and Proliferation

Adenosine is a key regulator of the immune system, with its effects being mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. mdpi.com These receptors are expressed on various immune cells, and their activation can modulate immune and inflammatory responses. mdpi.comjpp.krakow.pl

Adenosine can influence the function of B lymphocytes, which are responsible for humoral immunity through antibody production. jpp.krakow.pl It can also regulate the function of T lymphocytes, affecting their activation, proliferation, and cytotoxic activities. jpp.krakow.pld-nb.info Specifically, activation of the A2A receptor on CD4+ T cells has been shown to suppress the production of key cytokines like IL-2, IFN-γ, and IL-4. jpp.krakow.pl Furthermore, adenosine signaling can impact the differentiation and function of monocytes and macrophages. nih.govnih.gov For instance, adenosine can downregulate classical macrophage activation, primarily through A2A receptors. nih.gov

Anti-Inflammatory or Pro-Inflammatory Signaling

The role of adenosine in inflammation is complex, exhibiting both anti-inflammatory and, in some contexts, pro-inflammatory effects. mdpi.commdpi.com Generally, adenosine is considered an anti-inflammatory mediator that helps to limit tissue damage during inflammation. nih.gov Extracellular adenosine levels rise in response to metabolic stress, hypoxia, and tissue injury. mdpi.commdpi.com

The anti-inflammatory actions of adenosine are often mediated through the A2A and A3 receptors. mdpi.com Activation of these receptors on various immune cells, including lymphocytes, neutrophils, and macrophages, can lead to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.comjpp.krakow.pl For example, A2A receptor agonists have been shown to inhibit the production of pro-inflammatory cytokines by human CD4+ helper T cells. nih.gov

Conversely, under certain conditions, adenosine signaling can have pro-inflammatory effects. For instance, the activation of A2B receptors can shift dendritic cell differentiation towards a pro-inflammatory and proangiogenic phenotype, leading to the release of mediators like IL-6 and IL-8. mdpi.com

Cellular Proliferation and Differentiation Studies (Hypothesized from Adenosine Analog Research)

Based on extensive research into adenosine and its analogs, it is hypothesized that this compound may play a role in the regulation of cellular proliferation and differentiation.

Effects on Cell Cycle Progression

Adenosine and its analogs have been shown to influence cell cycle progression in various cell types. nih.govhaematologica.org For example, adenosine can induce a G1 cell cycle arrest in breast cancer stem cells, which is associated with the downregulation of cyclin D1 and CDK4. nih.gov Similarly, the adenosine analog 8-Cl-adenosine has been found to inhibit the proliferation of B-lymphocytes. nih.gov

Research on human hepatic stellate cells has indicated that activation of A1 and A2A adenosine receptors can promote proliferation, possibly by increasing the proportion of cells in the S phase of the cell cycle. semanticscholar.org In contrast, activation of A2B and A3 receptors in the same cells inhibited proliferation. semanticscholar.org

Table 1: Effects of Adenosine and Analogs on Cell Cycle Progression in Preclinical Models

| Compound | Cell Type | Effect on Cell Cycle | Key Findings | Citation |

|---|---|---|---|---|

| Adenosine | Breast Cancer Stem Cells | G1 Arrest | Downregulation of cyclin D1 and CDK4. | nih.gov |

| 8-Cl-adenosine | B-lymphocytes | Inhibition of Proliferation | Inhibits proliferation via PKA-dependent and independent effects. | nih.gov |

| A1R and A2AR agonists | Human Hepatic Stellate Cells (LX2) | Promotion of Proliferation | Significant increase in the S phase of the cell cycle. | semanticscholar.org |

| A2BR and A3R agonists | Human Hepatic Stellate Cells (LX2) | Inhibition of Proliferation | Associated with increased cell apoptosis. | semanticscholar.org |

Induction or Inhibition of Apoptotic Processes

Adenosine and its analogs can modulate apoptosis, or programmed cell death, in a context-dependent manner. For instance, adenosine treatment has been shown to induce apoptosis in erythroid precursors by activating the p53 pathway and increasing the cleaved form of caspase 3. haematologica.org In breast cancer stem cells, adenosine induces apoptosis through the regulation of the Bax/Bcl-2 ratio and depletion of the mitochondrial membrane potential. nih.gov

The structurally similar compound, N6-(2-hydroxyethyl)-adenosine (HEA), has been demonstrated to induce apoptosis in gastric carcinoma cells. nih.gov This process involves the production of reactive oxygen species, depolarization of the mitochondrial membrane, and caspase-dependent pathways. nih.gov Furthermore, HEA was found to trigger endoplasmic reticulum (ER) stress and autophagy, both of which contributed to the induction of apoptosis. nih.gov

In some cell types, adenosine receptor activation can have anti-apoptotic effects. However, in human hepatic stellate cells, agonists for the A2B and A3 receptors were found to promote apoptosis. semanticscholar.org

Table 2: Modulation of Apoptosis by Adenosine and Analogs in Preclinical Models

| Compound | Cell Type | Effect on Apoptosis | Key Findings | Citation |

|---|---|---|---|---|

| Adenosine | Erythroid Precursors | Induction | Activation of the p53 pathway and caspase 3. | haematologica.org |

| Adenosine | Breast Cancer Stem Cells | Induction | Regulation of Bax/Bcl-2 ratio and mitochondrial membrane potential. | nih.gov |

| N6-(2-hydroxyethyl)-adenosine (HEA) | Gastric Carcinoma Cells | Induction | Involves ROS production, mitochondrial dysfunction, ER stress, and autophagy. | nih.gov |

| A2BR and A3R agonists | Human Hepatic Stellate Cells (LX2) | Induction | Contributes to the inhibition of cell proliferation. | semanticscholar.org |

Role in Cellular Stress Responses and Cytoprotection (Hypothesized)

Based on the known functions of adenosine, it is hypothesized that this compound may be involved in cellular stress responses and cytoprotection. Adenosine levels in the extracellular space increase significantly during conditions of metabolic stress, such as hypoxia and ischemia. nih.govjpp.krakow.pl

Adenosine is generally considered to have cytoprotective effects, helping to protect tissues and cells from damage. nih.gov The activation of adenosine receptors can trigger signaling pathways that adapt the cell to stressful conditions. nih.gov For example, in the cardiovascular system, adenosine is known to have a "double-edged sword" role, where it can be both protective and detrimental depending on the context. frontiersin.org

The compound N6-(2-hydroxyethyl)-adenosine, isolated from Cordyceps cicadae, has been shown to have a protective effect on human proximal tubular cells stimulated by nonsteroidal anti-inflammatory drugs. mdpi.com This protective effect is associated with the maintenance and restoration of endoplasmic reticulum (ER) homeostasis. mdpi.com HEA has also been identified as a Ca2+ antagonist and an anti-inflammatory agent. mdpi.com In diabetic rat models, HEA was found to increase renal antioxidant levels and reduce markers of kidney damage. mdpi.com These findings for a structurally related compound suggest that this compound could potentially possess similar cytoprotective properties.

Advanced Research Methodologies and Analytical Approaches

High-Resolution Spectroscopic Techniques for Structural Characterization

High-resolution spectroscopic methods are fundamental for the unambiguous structural determination of 8-(2-Hydroxypropyl)adenosine. Techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) provide detailed insights into the compound's atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of adenosine (B11128) derivatives. ipb.pt Both ¹H and ¹³C NMR spectra provide critical information. For instance, ¹H NMR helps identify the protons on the purine (B94841) ring, the ribose sugar, and the 2-hydroxypropyl side chain, with their chemical shifts and coupling constants revealing connectivity. ipb.ptnih.gov The presence and position of the hydroxypropyl group at the C8 position significantly influences the chemical shifts of nearby protons, particularly the H1' proton of the ribose moiety. instras.com Two-dimensional NMR techniques, such as COSY and HMBC, are employed to establish correlations between protons and carbons, confirming the precise attachment of the side chain to the adenine (B156593) base. nih.gov

Table 1: Spectroscopic Data Interpretation for this compound

| Technique | Parameter Measured | Information Gained | Typical Observation for 8-Substituted Adenosines |

|---|---|---|---|

| ¹H NMR | Chemical Shifts (ppm), Coupling Constants (Hz) | Proton environment and connectivity. | Characteristic shifts for purine, ribose, and side-chain protons. |

| ¹³C NMR | Chemical Shifts (ppm) | Carbon skeleton of the molecule. | Distinct signals for each carbon atom, confirming the structure. |

| 2D NMR (COSY, HMBC) | Cross-peaks | ¹H-¹H and ¹H-¹³C correlations across multiple bonds. | Confirms the C8-linkage of the hydroxypropyl group. nih.gov |

| Circular Dichroism (CD) | Differential absorption of polarized light (Δε) | Chiral conformation, especially the glycosidic bond orientation. | Typically indicates a preference for the syn conformation. researchgate.net |

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an indispensable technique for the identification and quantification of this compound. It provides a highly sensitive and specific measurement of the compound's mass-to-charge ratio (m/z).

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized intact, yielding a prominent molecular ion peak (e.g., [M+H]⁺), which confirms the molecular weight. nih.gov High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) involves fragmentation of the parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a structural fingerprint, enabling definitive identification and differentiation from isomers. nih.gov

For quantitative analysis, liquid chromatography coupled with mass spectrometry (LC-MS) is the method of choice. nih.gov Using an isotope-labeled internal standard, such as a deuterium-labeled version of the compound, allows for highly accurate quantification through isotope-dilution mass spectrometry. nih.gov This approach is crucial for determining the concentration of the compound in biological samples or reaction mixtures. The sensitivity of modern MS equipment allows for the detection of very low quantities of ligands in binding assays. researchgate.net

Chromatographic Methods for Purification and Analysis

Chromatographic techniques are essential for the purification of synthesized this compound and for its analytical separation from related substances.

High-Performance Liquid Chromatography (HPLC) is the most widely used method. Reversed-phase HPLC (RP-HPLC) is particularly effective for separating adenosine and its derivatives. lcms.cz In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a gradient mixture of water or buffer and an organic solvent like methanol (B129727) or acetonitrile. zju.edu.cn An ion-pairing agent such as trifluoroacetic acid (TFA) may be added to the mobile phase to improve peak shape and resolution. lcms.cz Detection is typically achieved using a UV detector, as the purine ring of adenosine has a strong UV absorbance at approximately 260 nm. zju.edu.cn

For purification on a larger scale, column chromatography is employed. nih.gov Affinity chromatography can also be used, particularly for purifying enzymes or receptors that bind to adenosine derivatives, or for purifying modified oligonucleotides containing the compound. unc.edu

Table 2: Typical HPLC Parameters for Adenosine Derivative Analysis

| Parameter | Description | Example zju.edu.cn |

|---|---|---|

| Stationary Phase (Column) | The solid support material inside the column. | Reversed-Phase C18 |

| Mobile Phase | The solvent that moves the sample through the column. | Gradient of Methanol and 0.4% Phosphoric Acid in water. |

| Detection Method | The means of observing the compound as it elutes. | UV Absorbance |

| Detection Wavelength | Specific wavelength used for monitoring. | 257 nm |

Isothermal Titration Calorimetry for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the thermodynamics of binding interactions. malvernpanalytical.com It is applied to study how this compound binds to its biological targets, such as adenosine receptors or enzymes.

In an ITC experiment, a solution of the ligand, this compound, is titrated into a sample cell containing the target macromolecule. malvernpanalytical.com The instrument measures the minute heat changes that occur upon binding. nih.gov A single ITC experiment can determine all the key thermodynamic parameters of the interaction: the binding constant (Kₐ), the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS). researchgate.netutwente.nl This information is critical for understanding the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions) that drive the ligand-receptor recognition process. Modern instruments are highly sensitive, capable of measuring heat effects as small as 0.1 microcalories. nih.gov

Table 3: Thermodynamic Parameters Determined by Isothermal Titration Calorimetry (ITC)

| Parameter | Symbol | Description |

|---|---|---|

| Binding Constant | Kₐ | Measures the affinity of the ligand for the receptor. |

| Stoichiometry | n | The number of ligand molecules that bind to one receptor molecule. |

| Enthalpy Change | ΔH | The heat released or absorbed during the binding event. |

| Entropy Change | ΔS | The change in the randomness or disorder of the system upon binding. |

| Gibbs Free Energy Change | ΔG | Calculated from Kₐ; indicates the spontaneity of the binding. |

Computational Chemistry and Molecular Docking for Ligand-Receptor Interaction Prediction

Computational methods, particularly molecular docking, are used to predict and analyze the interaction between this compound and its receptor at an atomic level. jscimedcentral.com These in silico techniques are instrumental in rational drug design and in interpreting experimental data. mdpi.com

Molecular docking algorithms predict the preferred orientation (pose) of the ligand within the receptor's binding site and estimate the strength of the interaction using a scoring function. jscimedcentral.com This requires a three-dimensional structure of the target receptor, which is often obtained from X-ray crystallography or homology modeling based on related structures, such as the known crystal structures of the A₂ₐ adenosine receptor. acs.org Docking studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com These predictions can guide the synthesis of new analogs with improved affinity or selectivity. chemrxiv.org

In Vitro Functional Assays for Receptor Activation and Signaling Readouts

Once binding to a receptor is confirmed, in vitro functional assays are performed to determine the biological effect of this compound. These assays measure whether the compound acts as an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator.

For G-protein-coupled receptors (GPCRs) like the adenosine receptors, common assays measure changes in the levels of intracellular second messengers. dovepress.com Since A₂ₐ and A₂ₑ receptors are typically coupled to Gₛ proteins, their activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). nih.govcardiff.ac.uk Therefore, cAMP accumulation assays are a standard method to measure agonist activity. innoprot.com Conversely, A₁ and A₃ receptors are often Gᵢ-coupled, and their activation inhibits cAMP production. Other functional readouts include measuring changes in intracellular calcium ion (Ca²⁺) concentration or using label-free technologies like cellular dielectric spectroscopy, which detects changes in cellular impedance upon receptor activation. dovepress.com These assays provide crucial data on the compound's efficacy and potency (EC₅₀ or IC₅₀ values).

Table 4: Overview of In Vitro Functional Assays for Adenosine Receptors

| Assay Type | Principle | Typical Readout | Receptor Subtypes |

|---|---|---|---|

| cAMP Accumulation Assay | Measures the production of the second messenger cAMP. | HTRF, ELISA, or other immunoassays. dovepress.cominnoprot.com | A₂ₐ, A₂ₑ (stimulation); A₁, A₃ (inhibition). |

| Radioligand Binding Assay | Measures displacement of a known radiolabeled ligand. | Radioactivity count. nih.gov | All subtypes. |

| [³⁵S]GTPγS Binding Assay | Measures G-protein activation by binding of a non-hydrolyzable GTP analog. | Radioactivity count. dovepress.com | All G-protein-coupled receptors. |

| Label-Free Cellular Assay | Measures global cellular responses, such as impedance changes. | Change in electrical impedance. nih.gov | All subtypes. |

Emerging Research Avenues and Future Directions

Discovery and Design of Highly Selective and Potent 8-(2-Hydroxypropyl)adenosine Analogues

The quest for more effective and specific modulators of adenosine (B11128) receptors has spurred the development of novel analogues of this compound. Researchers are actively engaged in modifying the core structure to enhance affinity and selectivity for specific adenosine receptor subtypes. For instance, the introduction of a 3-hydroxypropyl substituent has been identified as a key modification for achieving high A1 adenosine receptor affinity and selectivity. nih.gov

One notable area of research is the synthesis of xanthine (B1682287) derivatives and related compounds. By focusing on variations of the 3-substituent, scientists have been able to develop highly potent and selective A1 adenosine receptor antagonists. nih.gov For example, 1-butyl-3-(3-hydroxypropyl)-8-(3-noradamantyl)xanthine has demonstrated exceptional potency at both rat and human A1 adenosine receptors, with high selectivity over other subtypes. nih.gov Similarly, the development of 2,8-disubstituted adenosine derivatives has yielded compounds with good affinity for the A2A adenosine receptor. nih.gov The introduction of an 8-alkylamino substituent, while slightly decreasing A2A affinity, significantly improved selectivity against the A3 receptor. nih.gov

The table below showcases some of the key analogues and their reported receptor affinities, highlighting the progress in designing compounds with improved pharmacological profiles.

| Compound/Analogue | Target Receptor | Reported Affinity (Ki) | Selectivity Profile |

| 1-butyl-3-(3-hydroxypropyl)-8-(3-noradamantyl)xanthine | Human A1 Adenosine Receptor | 0.7 nM | >>200-fold selective vs. other subtypes nih.gov |

| 8-butyl-2-(3-noradamantyl)pyrimido[1,2,3-cd]purine-8,10-dione | Human A1 Adenosine Receptor | 13.8 nM | Potent and selective A1 antagonist nih.gov |

| 8-methylamino derivative of 2-(1-hexynyl)adenosine | A2A Adenosine Receptor | 115 nM | 49-fold selective for A2A vs. A3 nih.gov |

| 8-propylamino derivative of 2-(1-hexynyl)adenosine | A2A Adenosine Receptor | 82 nM | 26-fold selective for A2A vs. A3 nih.gov |

This table presents a selection of analogues and their reported affinities to illustrate the ongoing research in this area.

Future research will likely continue to explore novel substitutions and modifications to the this compound scaffold to develop even more refined pharmacological tools and potential therapeutic agents.

Exploration of Stereoisomeric Effects on Biological Activity

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological activity. biomedgrid.com In the context of this compound and its analogues, the presence of chiral centers means that different stereoisomers can exhibit varied affinities for adenosine receptors and elicit distinct biological responses.

Research into the stereoisomeric effects of adenosine receptor ligands has revealed that even subtle changes in spatial configuration can lead to significant differences in receptor binding and functional activity. For example, a moderate effect of stereochemistry was observed for the 3-(1-phenylethyl)-substituted analogue of DPCPX, where the S-isomer showed greater affinity for A1 and A3 receptors, while the R-isomer was preferred by the A2 receptor subtypes. nih.gov

The importance of stereochemistry is a recurring theme in drug design and development, as different enantiomers of a chiral drug can have different pharmacokinetic and pharmacodynamic properties. biomedgrid.com One enantiomer may produce the desired therapeutic effect, while the other may be inactive or even cause adverse effects. biomedgrid.com Therefore, a thorough understanding of the stereoisomeric effects of this compound analogues is crucial for the development of safe and effective compounds.

Future research in this area will likely involve the synthesis and biological evaluation of individual stereoisomers of this compound and its derivatives. This will allow for a more precise understanding of the structure-activity relationships and the specific interactions between each isomer and its target receptor.

Investigation of Novel Intracellular Targets Beyond Canonical Adenosine Receptors

While the primary targets of this compound and its analogues are the canonical adenosine receptors (A1, A2A, A2B, and A3), emerging research suggests the possibility of novel intracellular targets. mdpi.com This line of inquiry seeks to understand the full spectrum of cellular effects elicited by these compounds, which may extend beyond G protein-coupled receptor signaling.

One area of investigation is the potential for these compounds to modulate intracellular signaling pathways through non-receptor-mediated mechanisms. mdpi.com This could involve interactions with enzymes, ion channels, or other intracellular proteins. For example, some drugs not originally thought to involve adenosine mechanisms are now suspected or confirmed to do so by affecting adenosine transport or metabolism. mdpi.com

Furthermore, sustained exposure to adenosine has been shown to induce mitochondrial dysfunction via equilibrative nucleoside transporters (ENTs), independent of adenosine receptor signaling. nih.gov This suggests that intracellular accumulation of adenosine or its analogues could have direct effects on cellular organelles and their functions. Research has shown that sustained adenosine exposure can lead to increased mitochondrial reactive oxygen species, reduced mitochondrial respiration, and promotion of mitochondrial fission and mitophagy. nih.gov

The table below summarizes potential non-canonical mechanisms and their observed effects.

| Potential Non-Canonical Mechanism | Observed Effect | Reference |

| Inhibition of adenosine transport | Increased extracellular adenosine levels | mdpi.com |

| Affecting intracellular metabolic pathways | Altered cellular energy homeostasis | mdpi.com |

| Direct interaction with mitochondrial components | Increased mitochondrial reactive oxygen species, reduced mitochondrial respiration | nih.gov |

This table highlights potential alternative mechanisms of action that are currently under investigation.

Future studies in this area will be critical for a comprehensive understanding of the pharmacology of this compound and its analogues. Identifying novel intracellular targets could reveal new therapeutic opportunities and provide a more complete picture of their cellular effects.

Role in Intercellular Communication and Signaling Networks

Adenosine is a key signaling molecule involved in a wide range of physiological processes, including intercellular communication. nih.gov Research is beginning to elucidate the role of this compound and its analogues in modulating these complex signaling networks.

One important aspect of intercellular communication is the function of gap junctions, which allow for the direct transfer of small molecules and ions between adjacent cells. nih.gov Studies have shown that adenosine can stimulate the expression of connexin 43, a key protein component of gap junctions, and enhance gap junctional intercellular communication in pituitary folliculostellate cells. nih.gov This suggests that adenosine and its analogues could play a role in coordinating cellular activity within tissues.

Furthermore, adenosine signaling is intricately linked with other signaling pathways, such as those involving growth factors and cytokines. For example, adenosine is known to stimulate the secretion of interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF) from pituitary cells. nih.gov The interaction between adenosine receptors and other signaling systems, such as the transforming growth factor-beta (TGF-β) pathway, is also an active area of research. mdpi.com

The table below outlines some of the key signaling pathways and processes influenced by adenosine.

| Signaling Pathway/Process | Role of Adenosine |

| Gap Junctional Communication | Stimulates connexin 43 expression and enhances communication nih.gov |

| Cytokine Secretion | Stimulates the release of IL-6 and VEGF nih.gov |

| TGF-β Signaling | Interacts with and modulates the TGF-β pathway mdpi.com |

| Immune Response | Modulates the activity of various immune cells nih.govencyclopedia.pub |

This table provides a snapshot of the diverse signaling networks in which adenosine plays a regulatory role.

Development of Advanced Delivery Systems for Research Applications

The utility of this compound and its analogues as research tools and potential therapeutic agents is often limited by their physicochemical properties, such as poor water solubility. uni-stuttgart.demdpi.com To overcome these limitations, researchers are developing advanced delivery systems to improve their bioavailability and facilitate their use in in vivo studies.

One promising approach is the development of prodrugs, which are inactive or less active derivatives of a drug that are converted to the active form in the body. mdpi.com For example, phosphate (B84403) prodrugs of A2A adenosine receptor antagonists have been synthesized to increase their water solubility. uni-stuttgart.de Another strategy involves the use of amino acid ester prodrugs, which can be designed to be stable in the gastrointestinal tract and rapidly cleaved by esterases to release the active drug. mdpi.com

In addition to prodrugs, various nanocarrier systems are being explored for the delivery of adenosine-related compounds. nih.govmdpi.com These include liposomes, polymeric micelles, and nanoparticles, which can encapsulate the drug, protect it from degradation, and potentially target it to specific tissues or cells. nih.govmdpi.comfrontiersin.org For instance, polymers like N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) have been used in the development of polymer-drug conjugates. nih.gov

The table below highlights some of the advanced delivery systems being investigated.

| Delivery System | Description | Potential Advantages |

| Prodrugs | Chemically modified, inactive forms of the drug. mdpi.com | Improved solubility and bioavailability. mdpi.com |

| Liposomes | Vesicles composed of a lipid bilayer. mdpi.comfrontiersin.org | Can encapsulate both hydrophilic and hydrophobic drugs, biocompatible. mdpi.com |

| Polymeric Micelles | Self-assembling structures of amphiphilic block copolymers. mdpi.com | Can solubilize poorly water-soluble drugs, nanoscale size facilitates transport. mdpi.com |

| Polymer-Drug Conjugates | Covalent attachment of the drug to a polymer backbone. nih.gov | Enhanced solubility, extended circulation time. nih.gov |

This table summarizes some of the key technologies being developed to enhance the delivery of adenosine-related compounds.

The continued development of these advanced delivery systems will be essential for realizing the full research and therapeutic potential of this compound and its analogues.

Understanding Long-Term Cellular Adaptations to this compound Exposure

The long-term effects of continuous exposure to this compound and its analogues on cellular function are an important and emerging area of research. Cells have the ability to adapt to various stimuli and environmental changes, and chronic exposure to a signaling molecule can lead to significant alterations in cellular homeostasis. youtube.comteachmephysiology.com

Chronic treatment with adenosine receptor agonists or antagonists has been shown to reciprocally regulate the A1 adenosine receptor-adenylyl cyclase system. nih.gov For example, prolonged exposure to an A1 agonist can lead to a reduction in receptor density and a functional uncoupling of the receptor from its signaling pathway. nih.gov Conversely, chronic antagonist exposure can result in an up-regulation of A1 receptors and increased functional coupling. nih.gov

These adaptive changes are a critical consideration for the long-term use of any drug that targets the adenosine system. Understanding the mechanisms underlying these adaptations is essential for predicting the long-term efficacy and potential side effects of such compounds.

Furthermore, sustained adenosine exposure has been linked to more profound cellular changes, including mitochondrial dysfunction and the induction of apoptosis. nih.gov These findings highlight the importance of investigating the long-term consequences of modulating adenosine signaling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。